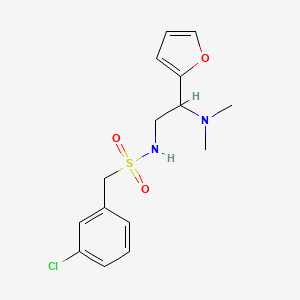
1-(3-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research for its potential as a therapeutic agent in the treatment of various types of cancer and autoimmune diseases.
Scientific Research Applications
Molecular Structure and Bonding Characteristics
The molecular structure and bonding characteristics of compounds similar to 1-(3-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide have been extensively studied. For example, the conformation of N—H bonds in relation to chloro groups in N-(2,3-Dichlorophenyl)methanesulfonamide and N-(2,5-Dichlorophenyl)methanesulfonamide shows variations in bond and torsion angles, which are crucial for understanding the chemical properties and potential reactions of these compounds (Gowda, Foro, & Fuess, 2007).
Synthesis and Molecular Recognition
The synthesis process of similar compounds, such as the creation of 1,1,3,3-Tetramethyl Guanidine Derivatives, demonstrates the potential for molecular recognition and the formation of complexes with specific stoichiometry, as indicated by 1H NMR titration studies. This is particularly relevant for understanding the chemical interactions and potential applications of this compound in various fields, including pharmaceuticals and materials science (Yan-xing, 2004).
Biological Activity and Receptor Binding
Studies on compounds with similar structures, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, have shown potential as nonpeptidic agonists for specific receptors like the urotensin-II receptor. These findings are significant as they provide insights into the possible biological activities and receptor interactions of this compound, which could be useful in pharmacological research and drug development (Croston et al., 2002).
Potential in Organic Synthesis
The compound's potential in organic synthesis, particularly in the formation of complexes and as a precursor in various reactions, has been explored in the synthesis of similar compounds. This aspect is crucial for understanding the versatility and applicability of this compound in synthetic chemistry (PestiJaan et al., 1998).
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-18(2)14(15-7-4-8-21-15)10-17-22(19,20)11-12-5-3-6-13(16)9-12/h3-9,14,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTOXLZVNZOVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC(=CC=C1)Cl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2603652.png)
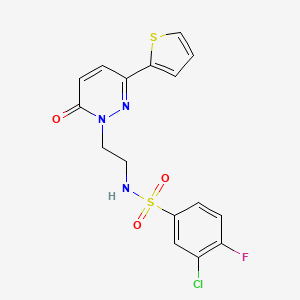
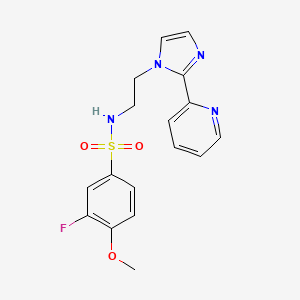
![N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2603657.png)
![(E)-ethyl 3-methyl-2-((3-(phenylsulfonyl)propanoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2603658.png)
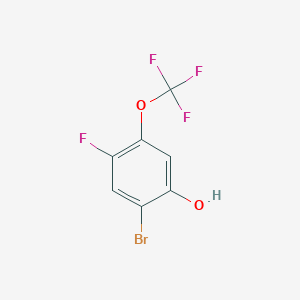

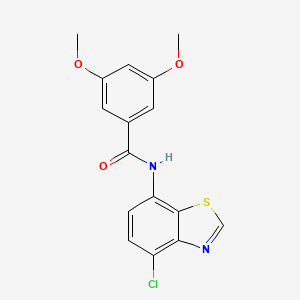
![4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2603664.png)
![[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride](/img/structure/B2603668.png)
![1-{[4-(3-methylbenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2603672.png)
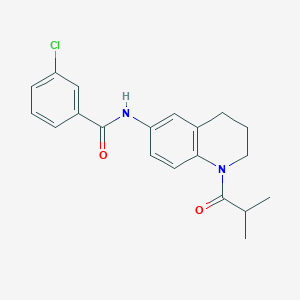

![(1R,4R,5R)-1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2603675.png)
